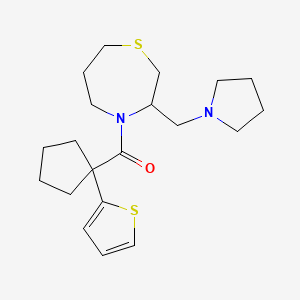

(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a structurally complex molecule featuring a thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen), a pyrrolidine-substituted methyl group, and a thiophene-containing cyclopentyl moiety. Its synthesis and structural characterization likely employ crystallographic tools such as SHELX for refinement and validation of its three-dimensional conformation .

Properties

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS2/c23-19(20(8-1-2-9-20)18-7-5-14-25-18)22-12-6-13-24-16-17(22)15-21-10-3-4-11-21/h5,7,14,17H,1-4,6,8-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWKRMXIXUSBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCSCC3CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the thiazepane ring through a cyclization reaction involving a suitable precursor, such as a haloalkylamine and a thiol. The pyrrolidine ring is then introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the intermediate thiazepane compound. Finally, the thiophene-substituted cyclopentyl group is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrrolidine and thiazepane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies, including its efficacy, toxicity, and mechanism of action.

Industry

Industrially, the compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups could impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels, where the compound could act as an inhibitor, activator, or modulator. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, it is compared to three analogs (Table 1) based on structural and functional group similarities.

Table 1: Structural and Functional Comparison

Key Findings :

Heterocycle Impact :

- The 1,4-thiazepane core in the target compound introduces conformational flexibility and enhanced sulfur-mediated intermolecular interactions compared to piperidine or diazepane analogs. Mercury software analysis (via Cambridge Crystallographic Data Centre tools) highlights its unique void spaces and packing motifs, which may influence solubility and bioavailability .

- Piperidine-based analogs (e.g., Row 2 in Table 1) exhibit reduced steric hindrance, often correlating with higher membrane permeability but lower target specificity .

Substituent Effects: The pyrrolidinylmethyl group in the target compound likely enhances binding to amine-reactive targets (e.g., GPCRs) compared to unsubstituted cyclopentyl-thiophene derivatives. This aligns with HPLC-ESI-MSn data trends for similar N-containing compounds, where pyrrolidine derivatives show distinct metabolic stability profiles .

Biological Activity: While direct pharmacological data for the target compound are scarce, diazepane analogs (Row 3) with comparable nitrogen density show affinity for serotonin receptors (e.g., 5-HT2A), suggesting a plausible neurological target . Antimicrobial assays of thiophene-cyclopentyl derivatives (Row 2) reveal moderate MIC values against A. actinomycetemcomitans (e.g., 128 µg/mL), though the target compound’s activity remains untested .

Analytical and Methodological Considerations

- Structural Analysis : SHELX-based refinement remains critical for resolving the stereochemistry of the thiazepane ring, particularly given challenges in modeling sulfur-nitrogen interactions .

- Metabolic Profiling : Comparative HPLC-ESI-MSn workflows (as applied to PVPP-treated extracts) could elucidate the target compound’s degradation pathways and polarity relative to analogs .

Biological Activity

The compound (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule characterized by its unique structural features, including a thiazepane ring and a thiophene substituent. This article explores its biological activity, potential pharmacological applications, synthesis, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- A thiazepane ring , which is known for its influence on biological activity.

- A pyrrolidine moiety , suggesting potential interactions with various biological targets.

- A thiophene substituent , which has been associated with diverse biological activities such as antimicrobial and anti-inflammatory effects.

Predicted Biological Activities

Based on its structural features, the biological activities of this compound can be predicted using computer-aided tools like PASS (Prediction of Activity Spectra for Substances). Similar compounds have demonstrated various pharmacological effects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Quinoline ring | Antimicrobial |

| 3-Pyridylmethylthiazolidine | Thiazolidine derivative | Anti-inflammatory |

| 5-Methylthiazole | Thiazole structure | Antimicrobial |

The interplay between the thiazepane and thiophene groups in this compound may confer distinct pharmacological properties that warrant further investigation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Pyrrolidine Group : This may involve nucleophilic substitution or addition reactions.

- Formation of the Cyclopentyl Moiety : Often synthesized through aldol condensation or similar reactions.

Common chemical reactions applicable to this compound include:

- Oxidation : To introduce additional functional groups.

- Reduction : To modify double bonds or other reducible groups.

- Substitution Reactions : Both nucleophilic and electrophilic substitutions may occur depending on the functional groups present.

Biological Activity Studies

Research into the biological activity of compounds with similar structures has shown promising results. For instance, compounds containing thiophene units are noted for their significant biological activities, including:

- Antimicrobial Properties : Compounds like thiophenes have been shown to inhibit bacterial growth.

- Anti-inflammatory Effects : Some derivatives exhibit potential in reducing inflammation markers in vitro.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds. For example, research published in various journals highlights the synthesis of thiophene-containing compounds and their subsequent biological evaluations:

- A study investigated the antioxidant activity of thiophene derivatives, noting their potential therapeutic applications in oxidative stress-related diseases.

- Another research effort highlighted the anti-tumor properties of similar thiazepane derivatives, suggesting mechanisms involving apoptosis induction in cancer cells.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction parameters be optimized?

The synthesis involves multi-step reactions, including cyclization of the thiazepane ring, functionalization of the pyrrolidine moiety, and coupling with the thiophen-2-yl cyclopentyl group. Challenges include steric hindrance during cyclization and maintaining stereochemical integrity. Optimization requires adjusting temperature (60–80°C), solvent polarity (e.g., DMF for improved solubility), and catalyst loading (5–10 mol% Pd for cross-coupling steps). Controlled synthesis frameworks, such as those used for polycationic reagents, emphasize monomer feed ratios and initiator concentrations to enhance reproducibility .

Q. Which spectroscopic techniques are critical for characterizing stereochemical configuration?

High-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) is essential for resolving stereoisomers, particularly for the thiazepane and cyclopentyl groups. X-ray crystallography provides definitive confirmation of absolute configuration. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl and amine functional groups. For dynamic stereochemical behavior, variable-temperature NMR or circular dichroism may be employed .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity?

Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, combined with biofilm inhibition assays, are recommended. Antifungal activity can be tested using C. albicans models. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity. Marine-derived alkaloid screening protocols, which prioritize compound stability in physiological pH, provide a methodological template .

Q. How should stability and solubility be assessed during experimental workflows?

Solubility profiles should be tested in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy. Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres can identify degradation products via HPLC. For aqueous instability, lyophilization or formulation with cyclodextrins may improve shelf life, as demonstrated in polycationic reagent storage protocols .

Advanced Research Questions

Q. How can contradictions in bioactivity data across cell lines be resolved?

Discrepancies may arise from cell-specific metabolism or off-target effects.正交实验设计 (orthogonal experimental design) should include:

- Dose-response curves across 3+ cell lines (e.g., HEK293, HepG2, MCF-7).

- Transcriptomic profiling (RNA-seq) to identify differentially expressed pathways.

- Pharmacokinetic studies (e.g., plasma protein binding assays) to assess bioavailability. Research models emphasizing iterative hypothesis testing, as outlined in methodological frameworks, help isolate confounding variables .

Q. What computational strategies predict binding affinity with target proteins?

Molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., GPCRs or kinases) identifies plausible binding poses. Molecular dynamics (MD) simulations (50–100 ns in explicit solvent) validate stability of ligand-receptor complexes. Free energy calculations (MM-PBSA/GBSA) quantify binding energy. Cross-referencing with structural analogs from marine alkaloids enhances target prioritization .

Q. How to design SAR studies to identify critical functional groups?

- Synthesize analogs with modifications to the pyrrolidine (e.g., N-methylation) and thiophene (e.g., halogen substitution).

- Test bioactivity in parallel with computational electrostatic potential maps to correlate substituent effects.

- Cluster analysis (e.g., PCA) of activity data reveals key pharmacophores. Marine natural product SAR methodologies, which systematically vary substituents on core scaffolds, provide a robust template .

Q. What orthogonal methods confirm purity when unexpected byproducts arise?

- HPLC-DAD/ELSD for peak purity (≥95%).

- LC-HRMS to identify byproduct molecular formulas.

- Preparative TLC or column chromatography for isolation and ¹H NMR characterization. Controlled synthesis studies emphasize iterative purification and spectral cross-validation to mitigate batch variability .

Q. How to address discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

- Validate in silico models (e.g., SwissADME) with experimental LogP (shake-flask method) and cytochrome P450 inhibition assays.

- Perform permeability assays (Caco-2 monolayers) and compare with predicted bioavailability.

- Integrate findings using research models that emphasize data triangulation between computational, in vitro, and in vivo tiers .

Q. What storage conditions preserve structural integrity long-term?

Store lyophilized powder under argon at -20°C, with desiccants to prevent hydrolysis. For solutions, use anhydrous DMSO (sealed under nitrogen), and avoid freeze-thaw cycles. Stability studies on hygroscopic reagents recommend quarterly HPLC reanalysis to monitor degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.